molecular formula C25H28ClN3O2S B1668652 2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid CAS No. 1077626-52-8

2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid

Cat. No. B1668652
CAS RN: 1077626-52-8
M. Wt: 470 g/mol
InChI Key: FQMPYBCEABTPIK-UHFFFAOYSA-N
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Description

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1), with cyclooxygenase-2 (COX-2), synthesizes PGE2, which is directly involved in signaling during inflammation, fever and pain. 5-Lipoxygenase (5-LO) initiates the synthesis of leukotrienes (LTs), which are pro-inflammatory mediators. CAY10589 is a dual inhibitor of mPGES-1 (IC50 = 1.3 μM) and 5-LO (IC50 = 1.0 μM). It effectively inhibits PGE2 and LT synthesis in both cell free and intact cell assays. CAY10589 has minor effects on COX-1 and COX-2, inhibiting these enzymes 34% and 38.8%, respectively, at 10 μM.
CAY10589 is an inhibitor of mPGES-1.

Scientific Research Applications

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds structurally similar to 2-[(4-{([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid have been studied for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including classical and nonclassical analogues, demonstrate significant potency against human TS and DHFR, suggesting potential therapeutic applications in cancer treatment (Gangjee et al., 2008).

Synthesis and Biological Activity of Thiazolidinones and Thiazanones

Research has focused on synthesizing novel compounds with long alkyl chains, including derivatives of 2-[(4-{([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid. These compounds have been evaluated for various biological activities, suggesting potential for development in therapeutic contexts (Rahman et al., 2005).

Design and Evaluation of Thiopyrimidine-Glucuronide Compounds

Research in 2022 explored the synthesis of novel thiopyrimidine-glucuronide compounds, featuring a similar structural framework. These compounds have shown promising biological activities, indicating their potential application in the medical and pharmaceutical fields (Wanare, 2022).

Nonclassical Antifolate Inhibitors of Thymidylate Synthase

Studies have also been conducted on nonclassical antifolate inhibitors of thymidylate synthase. These include analogues with various substituents, indicating the potential of these compounds in antitumor and antibacterial applications (Gangjee et al., 1996; Gangjee et al., 1997).

Novel Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase

Research on pirinixic acid derivatives, structurally related to 2-[(4-{([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid, has revealed their potential as dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. This suggests therapeutic applications in treating inflammation and cancer (Koeberle et al., 2008).

Mechanism of Action

Target of Action

The primary targets of CAY10589 are Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) and 5-Lipoxygenase (5-LO) . mPGES-1, in conjunction with cyclooxygenase-2 (COX-2), synthesizes Prostaglandin E2 (PGE2), which plays a crucial role in signaling during inflammation, fever, and pain . 5-LO initiates the synthesis of leukotrienes (LTs), which are pro-inflammatory mediators .

Mode of Action

CAY10589 acts as a dual inhibitor of mPGES-1 and 5-LO . It effectively inhibits PGE2 and LT synthesis in both cell-free and intact cell assays . CAY10589 also has minor effects on COX-1 and COX-2, inhibiting these enzymes 34% and 38.8%, respectively, at 10 μM .

Biochemical Pathways

CAY10589 affects the Cyclooxygenase Pathway and the Lipoxygenase Pathways . By inhibiting mPGES-1 and 5-LO, it disrupts the synthesis of PGE2 and LTs, which are key mediators in these pathways. These pathways are involved in the production of inflammatory lipid mediators, contributing to inflammation, fever, and pain .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol is provided

Result of Action

By inhibiting mPGES-1 and 5-LO, CAY10589 effectively reduces the synthesis of PGE2 and LTs . These are key mediators in inflammation, fever, and pain, so their reduction can potentially alleviate these conditions .

Action Environment

It’s worth noting that the compound’s storage conditions can affect its stability . It’s recommended to store the compound at -20°C for optimal stability .

properties

IUPAC Name

2-[4-chloro-6-[(4-phenylphenyl)methylamino]pyrimidin-2-yl]sulfanyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2S/c1-2-3-4-8-11-21(24(30)31)32-25-28-22(26)16-23(29-25)27-17-18-12-14-20(15-13-18)19-9-6-5-7-10-19/h5-7,9-10,12-16,21H,2-4,8,11,17H2,1H3,(H,30,31)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMPYBCEABTPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648876
Record name 2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid

CAS RN

1077626-52-8
Record name 2-[[4-[([1,1′-Biphenyl]-4-ylmethyl)amino]-6-chloro-2-pyrimidinyl]thio]octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077626-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid
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2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid
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2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid
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2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid
Reactant of Route 5
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2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid
Reactant of Route 6
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2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid

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